molecular formula C3H7N2Se B14735795 Dimethylselenourea CAS No. 5533-46-0

Dimethylselenourea

Cat. No.: B14735795
CAS No.: 5533-46-0
M. Wt: 150.07 g/mol
InChI Key: JXUKLFVKZQETHF-UHFFFAOYSA-N
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Description

Dimethylselenourea, also known as 1,1-dimethyl-2-selenourea, is an organoselenium compound with the molecular formula (CH₃)₂NC(Se)NH₂. It is a derivative of selenourea where two hydrogen atoms are replaced by methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylselenourea can be synthesized through several methods. One common approach involves the reaction of selenourea with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Se(NH₂)₂+2CH₃I(CH₃)₂NC(Se)NH₂+2HI\text{Se(NH₂)₂} + 2 \text{CH₃I} \rightarrow \text{(CH₃)₂NC(Se)NH₂} + 2 \text{HI} Se(NH₂)₂+2CH₃I→(CH₃)₂NC(Se)NH₂+2HI

The reaction is typically carried out in an aqueous or alcoholic medium at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Dimethylselenourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of dimethylselenourea involves its interaction with cellular components. In biological systems, it can act as an antioxidant by scavenging reactive oxygen species. Its selenium atom plays a crucial role in these reactions, as selenium is known for its redox properties. Additionally, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to selenourea, it has enhanced stability and different reactivity profiles. Its methyl groups also influence its solubility and interaction with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

5533-46-0

Molecular Formula

C3H7N2Se

Molecular Weight

150.07 g/mol

InChI

InChI=1S/C3H7N2Se/c1-4-3(6)5-2/h1-2H3,(H,4,5)

InChI Key

JXUKLFVKZQETHF-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)[Se]

Origin of Product

United States

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